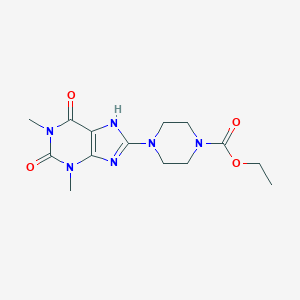
8-Piperazinotheophylline
Beschreibung
8-Piperazinotheophylline is a xanthine derivative structurally related to theophylline, a methylxanthine with bronchodilatory and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
54119-63-0 |
|---|---|
Molekularformel |
C14H20N6O4 |
Molekulargewicht |
336.35 g/mol |
IUPAC-Name |
ethyl 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N6O4/c1-4-24-14(23)20-7-5-19(6-8-20)12-15-9-10(16-12)17(2)13(22)18(3)11(9)21/h4-8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
XGBZWAUTTYIXCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Molecular and Structural Differences
The piperazine moiety is a common feature among analogs, but substitutions and core heterocycles dictate pharmacological behavior. Key comparisons include:
Key Observations :
- Core Heterocycle: Theophylline (xanthine) derivatives like this compound primarily target adenosine receptors, while quinolines/isoquinolines (e.g., –4) are explored for antimicrobial activity .
Pharmacological and Physicochemical Properties
- Solubility: 8-Piperazin-1-yl-Isoquinoline Hydrochloride () is supplied as a crystalline solid with stability ≥4 years at -20°C, suggesting superior shelf-life compared to non-salt forms of piperazine analogs .
- Synthetic Routes: The synthesis of piperazine-containing compounds often involves refluxing with piperidine and triethylamine (e.g., ), a method applicable to this compound production .
- Safety Profiles: 8-Piperazin-1-yl-Isoquinoline Hydrochloride requires stringent handling (e.g., avoiding inhalation), whereas fluoroquinolone derivatives () are regulated as impurities due to toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


